molecular formula C11H11N3O2 B1404148 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid CAS No. 1354411-11-2

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No. B1404148
M. Wt: 217.22 g/mol
InChI Key: GHLYNULNIVCKNY-UHFFFAOYSA-N
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Description

“1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid” is a compound that falls under the category of benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .


Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines, which includes “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid”, involves a one-pot two-component thermal cyclization reaction . This process uses a mixture of benzaldehyde, ethyl acetoacetate, 2-aminobenzimidazole, and a Brønsted acidic ionic liquid . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .


Molecular Structure Analysis

The molecular structure of “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid” is part of the benzo[4,5]imidazo[1,2-a]pyrimidines category . These structures are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .


Chemical Reactions Analysis

The chemical reactions involving “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid” include Vilsmir-Haack formylation . This process affords the 2-chloro-3-carboxaldehyde targets, followed by nucleophilic displacement of the chloro atom in the 3-carboxaldehyde compounds to yield the remaining final targets .

Scientific Research Applications

Synthesis and Biological Activities

  • Research on heterocyclic compounds has led to the synthesis of various imidazo[1,2-a]pyrazine derivatives, demonstrating significant anti-inflammatory and analgesic activities. Compounds synthesized in these studies showed promising results in in vivo evaluations for their potential as anti-inflammatory agents, highlighting their relevance in medicinal chemistry (Abignente et al., 1993).

  • Another study focused on the synthesis of derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, revealing their antibacterial activities. The findings indicated that certain sulfamide derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

  • The exploration of methyl-substituted imidazo[1,2-a]pyrazine derivatives highlighted their synthesis and evaluation for anti-inflammatory, analgesic, and ulcerogenic activities. This research contributes to understanding the structure-activity relationships (SARs) of these compounds, aiding in the design of safer and more effective therapeutic agents (Rimoli et al., 1997).

Chemical Synthesis and Reactions

  • Studies have also been dedicated to the synthesis and reactions of diimidazo[1,5-a;1',5'-d]pyrazine derivatives, showcasing the versatility of these heterocyclic compounds in forming new chemical entities with potential applications in drug development and synthetic chemistry (Ivanov et al., 2003).

  • The development of novel anticancer agents has led to the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, identified as mitotic inhibitors with significant antitumor activity. This research underscores the potential of imidazo-pyrazine derivatives in cancer therapy (Temple et al., 1987).

Novel Methodologies and Applications

  • Experimental and theoretical studies have advanced the functionalization reactions of heterocyclic compounds, further expanding the utility of imidazo[1,2-a]pyrazine derivatives in the synthesis of complex molecules. These contributions are crucial for the ongoing development of novel synthetic methodologies (Yıldırım et al., 2005).

  • Research into solvent moisture-controlled self-assembly of fused benzoimidazopyrrolopyrazines has demonstrated the impact of reaction conditions on the synthesis of heterocyclic assemblies. Such studies provide valuable insights into the design and synthesis of complex heterocyclic structures (Martynovskaya et al., 2022).

Future Directions

The future directions for “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid” and similar compounds involve the development of new antineoplastic agents . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This review focuses on the synthesis of various derivatives of these scaffolds by a wide range of methodologies for the last decade .

properties

IUPAC Name

1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)7-1-2-9-8(5-7)13-10-6-12-3-4-14(9)10/h1-2,5,12H,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLYNULNIVCKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)C(=O)O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid

Synthesis routes and methods

Procedure details

Diethyl 3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrazine-2,8-dicarboxylate (500 mg, 1.58 mmol) prepared in the Step 38-1-3 was suspended in ethanol (3.2 ml), and a 1 mol/L sodium hydroxide aqueous solution (1.6 ml) and then purified water (1.6 ml) were added thereto. The mixture was heated under reflux for 48 hours. After being allowed to cool, the mixture was neutralized with 3-N hydrochloric acid. The precipitate was separated by filtration and dried to give the title compound (230 mg, 67%) as a light-brown powder.
Name
Diethyl 3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrazine-2,8-dicarboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.2 mL
Type
solvent
Reaction Step Five
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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